molecular formula C9H11N5O2 B2980876 1,3-Dimethyl-4-(4-nitro-pyrazol-1-ylmethyl)-1H-pyrazole CAS No. 1004644-28-3

1,3-Dimethyl-4-(4-nitro-pyrazol-1-ylmethyl)-1H-pyrazole

Cat. No.: B2980876
CAS No.: 1004644-28-3
M. Wt: 221.22
InChI Key: SZVPQPVDXMVZEB-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-(4-nitro-pyrazol-1-ylmethyl)-1H-pyrazole is a pyrazole derivative featuring a nitro-substituted pyrazole moiety linked via a methylene bridge to a 1,3-dimethylpyrazole core. The nitro group at the 4-position of the pyrazole ring and the methyl substituents on the parent pyrazole core likely influence its electronic properties, stability, and reactivity. Pyrazole derivatives are widely studied for their biological activities, including enzyme inhibition and antioxidant properties, making structural analogs of this compound valuable in medicinal chemistry .

Properties

IUPAC Name

1,3-dimethyl-4-[(4-nitropyrazol-1-yl)methyl]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c1-7-8(4-12(2)11-7)5-13-6-9(3-10-13)14(15)16/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVPQPVDXMVZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN2C=C(C=N2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-4-(4-nitro-pyrazol-1-ylmethyl)-1H-pyrazole typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 4-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-(4-nitro-pyrazol-1-ylmethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyrazole rings can undergo electrophilic substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Reduction: 1,3-Dimethyl-4-(4-amino-pyrazol-1-ylmethyl)-1H-pyrazole.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

1,3-Dimethyl-4-(4-nitro-pyrazol-1-ylmethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4-(4-nitro-pyrazol-1-ylmethyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole rings may also interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound is distinguished by its 1,3-dimethylpyrazole core and 4-nitro-pyrazole substituent . Key structural analogs include:

Compound Name Substituents/Modifications Key Features
5-Amino-1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole Aryl group at N1, imidazolyl at C4 Designed for cruzipain inhibition; higher polarity due to imidazole
1,3-Diaryl-4-(aryl-propenonyl)-pyrazole Aryl groups at N1/C3, propenonyl at C4 Antioxidant activity (IC50 = 13.5 μM)
3-(2-Bromophenyl)-4-(4,5-diphenyl-1H-imidazol-2-yl)-1H-pyrazole Bromophenyl at C3, diphenylimidazolyl at C4 Enhanced antioxidant activity (IC50 = 10.2 μM)
1-(4-Nitrophenyl)-1H-pyrazole Nitrophenyl at N1 Simpler structure; lacks methyl substituents

Key Observations :

  • Methyl groups at N1 and C3 of the parent pyrazole likely reduce solubility compared to aryl-substituted analogs but improve metabolic stability .

Tautomerism and Crystallography

  • Tautomerism : Unlike 3-(4-fluorophenyl)-1H-pyrazole/5-(4-fluorophenyl)-1H-pyrazole, which coexist in crystals, the target compound’s 1,3-dimethyl groups may restrict tautomeric shifts .
  • Hydrogen Bonding : The nitro group could participate in intermolecular hydrogen bonds, influencing crystal packing similarly to 3(5)-disubstituted pyrazoles with amide/ester linkages .

Data Tables

Table 1: Comparative Analysis of Pyrazole Derivatives

Property Target Compound 1-(4-Nitrophenyl)-1H-pyrazole 3H5
Molecular Weight ~278.26 g/mol (estimated) 189.17 g/mol 285.32 g/mol
Key Substituents 1,3-dimethylpyrazole + 4-nitro-pyrazolyl 4-nitrophenyl at N1 1,3-dimethylpyrazole + benzimidazolyl
Biological Activity Not reported Not reported Cruzipain inhibition (>50%)
Synthetic Complexity Moderate (alkylation steps) Low (direct substitution) High (carboxamide coupling)

Table 2: Antioxidant Activities of Pyrazole Analogs

Compound IC50 (μM)
1,3-Diaryl-4-(aryl-propenonyl)-pyrazole 13.5
3-(2-Bromophenyl)-4-(4,5-diphenylimidazol-2-yl)-1H-pyrazole 10.2
N,N-Bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine 14.76

Notes

Tautomerism : The target compound’s 1,3-dimethyl groups likely suppress annular tautomerism, contrasting with 3(5)-substituted pyrazoles where tautomerism is common .

Applications: Potential uses in kinase modulation (similar to 3,4-disubstituted pyrazoles in CDK/GSK-3 inhibition) or as ligands in organometallic chemistry .

Synthetic Challenges : Discontinuation by suppliers (e.g., CymitQuimica) may reflect difficulties in scale-up or purification, common with nitro-substituted heterocycles .

Biological Activity

1,3-Dimethyl-4-(4-nitro-pyrazol-1-ylmethyl)-1H-pyrazole (CAS No. 3920-38-5) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a nitro group and a dimethyl substitution, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C5_5H7_7N3_3O2_2, with a molecular weight of 141.13 g/mol. It has notable structural characteristics that influence its biological interactions:

PropertyValue
Molecular FormulaC5_5H7_7N3_3O2_2
Molecular Weight141.13 g/mol
Boiling PointNot available
Log PHigh
GI AbsorptionHigh

Antimicrobial Properties

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, this compound has been shown to inhibit various bacterial strains effectively. In a study by Umesha et al., compounds with similar structures demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Pyrazole derivatives are known to exhibit cytotoxic effects on cancer cell lines. For example, compounds with similar pyrazole structures have shown IC50_{50} values in the low micromolar range against various cancer cell lines such as MCF7 and A549 .

CompoundCell LineIC50_{50} (µM)
1,3-Dimethyl-PyrazoleMCF73.79
1,3-Dimethyl-PyrazoleA54926

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways involved in cell proliferation and apoptosis. Studies suggest that similar compounds may inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .

Case Studies

A case study involving the synthesis and evaluation of pyrazole derivatives highlighted the efficacy of these compounds in inhibiting tumor growth in vivo. In this study, a derivative with structural similarities to this compound was administered to mice with induced tumors, resulting in significant tumor size reduction compared to control groups .

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